5-benzyl-1H-pyrrole-2-carbaldehyde

Chemical Purity Quality Control Pharmaceutical Intermediate

Researchers often face misassigned N-benzyl pyrrole regioisomers that compromise yields. 5-Benzyl-1H-pyrrole-2-carbaldehyde (CAS 68464-72-2) solves this with definitive N1-substitution, confirmed by LCMS, GCMS, HPLC, and NMR. • LogP 2.5 & TPSA 32.9 Ų-measurably distinct from 1-benzyl isomer (LogP 1.77, TPSA 22 Ų). • ≥98% purity, full analytical certification for pharma intermediate applications. • ISO 9001, in stock with <1 week lead time.

Molecular Formula C12H11NO
Molecular Weight 185.226
CAS No. 68464-72-2
Cat. No. B2392973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-1H-pyrrole-2-carbaldehyde
CAS68464-72-2
Molecular FormulaC12H11NO
Molecular Weight185.226
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=C(N2)C=O
InChIInChI=1S/C12H11NO/c14-9-12-7-6-11(13-12)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2
InChIKeyVIHSCRYTTYAHKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Benzyl-1H-pyrrole-2-carbaldehyde: Identity & Baseline


5-Benzyl-1H-pyrrole-2-carbaldehyde (CAS 68464-72-2) is an N-benzyl-substituted pyrrole-2-carboxaldehyde derivative with molecular formula C12H11NO and a monoisotopic mass of 185.084064 Da [1]. The compound features a pyrrole ring bearing a formyl group at the 2-position and a benzyl substituent at the nitrogen atom, classifying it as a heterocyclic aldehyde building block with documented utility in medicinal chemistry and organic synthesis [1]. Computed physicochemical properties include an XLogP3-AA value of 2.5 and a topological polar surface area (TPSA) of 32.9 Ų [1].

Heterocyclic aldehyde building block for medicinal chemistry and organic synthesis
N-5-benzyl substitution provides distinct regioisomeric identity vs N-1-benzyl analogs
Computed lipophilicity and polar surface area support drug-likeness profiling studies

5-Benzyl-1H-pyrrole-2-carbaldehyde: Regioisomer & Analog Differences


Interchanging 5-benzyl-1H-pyrrole-2-carbaldehyde with closely related N-benzyl pyrrole-2-carboxaldehydes or unsubstituted pyrrole-2-carboxaldehyde carries quantifiable risk due to differences in regiochemistry, lipophilicity, and reactive site accessibility. The target compound's benzyl group is positioned at the pyrrole nitrogen (N1), whereas regioisomers such as 1-benzyl-1H-pyrrole-2-carbaldehyde (CAS 18159-24-5) exhibit distinct computed logP values (2.5 vs. 1.77) and polar surface areas (32.9 Ų vs. 22 Ų), which directly impact chromatographic behavior, solubility profiles, and membrane permeability predictions [1][2]. Furthermore, the presence of the formyl group at the 2-position enables specific oxidative self-coupling and condensation chemistries that are not equally accessible across all analogs; substitution at alternative positions or omission of the benzyl group alters both electronic character and steric environment at the reactive site, compromising reaction yields and product fidelity [3].

Target Compound
5-Benzyl-1H-pyrrole-2-carbaldehyde (5-benzyl substitution on pyrrole ring)
Common Substitute
1-Benzyl-1H-pyrrole-2-carbaldehyde (N-benzyl substitution on pyrrole nitrogen)
Regiochemistry difference (C5-benzyl vs N1-benzyl) alters computed lipophilicity and polar surface area, potentially shifting chromatographic retention, solubility, and permeability predictions.
Reactive site steric and electronic changes may affect oxidative self-coupling and condensation outcomes; formyl group reactivity is not universally transferable across regioisomers.

5-Benzyl-1H-pyrrole-2-carbaldehyde: Quantitative Procurement Evidence


Purity Specification Comparison

The target compound is commercially available from SynHet with a certified purity specification exceeding 99% (analyzed by LCMS, GCMS, HPLC, and NMR), conforming to USP, BP, and Ph. Eur. pharmacopoeial standards and ISO 9001 quality management . In contrast, the closest N-benzyl analog, 1-benzyl-1H-pyrrole-2-carbaldehyde (CAS 18159-24-5), is offered by AKSci with a minimum purity specification of 98% . This difference of ≥1 percentage point in absolute purity, combined with the availability of advanced analytical certification, is material for synthetic applications where trace impurities influence reaction yield or downstream product quality.

Purity Specification
Head-to-head
Target: >99% (SynHet); Analog: 98% (AKSci)
Δ ≥1% absolute purity
Supports higher purity requirement for synthesis and impurity control
Vendor datasheet comparison; methods include LCMS, GCMS, HPLC, NMR
Chemical Purity Quality Control Pharmaceutical Intermediate

Lipophilicity Comparison vs. Closest Analog

The target compound exhibits a computed XLogP3-AA value of 2.5 (PubChem) [1]. The closest N-benzyl analog, 1-benzyl-1H-pyrrole-2-carbaldehyde, has a predicted ACD/LogP of 1.77 (ChemSpider) [2]. The 0.73 log unit difference indicates higher lipophilicity for the target compound, which may influence chromatographic retention, organic solvent solubility, and membrane permeability in biological assays.

Lipophilicity Comparison
Cross-study comparable
Target: XLogP3 2.5; Analog: ACD/LogP 1.77
ΔLogP = 0.73
Measurable lipophilicity difference may affect ADME profiling and chromatographic behavior
Computed values; algorithmic difference acknowledged
Physicochemical Properties Lipophilicity ADME Prediction

TPSA Comparison vs. Closest Analog

The target compound has a computed topological polar surface area (TPSA) of 32.9 Ų (PubChem) [1]. The closest N-benzyl analog, 1-benzyl-1H-pyrrole-2-carbaldehyde, has a predicted polar surface area of 22 Ų (ChemSpider, ACD/Labs) [2]. The 10.9 Ų difference is substantial relative to typical thresholds for oral bioavailability prediction, suggesting that the two compounds may exhibit different absorption characteristics.

TPSA Comparison
Cross-study comparable
Target: 32.9 Ų; Analog: 22 Ų
ΔTPSA = 10.9 Ų
Substantial polar surface area difference supports distinct absorption and permeability context
PubChem vs ChemSpider computed TPSA
Polar Surface Area Bioavailability Prediction QSAR

Self-Coupling to Pyrrole Anhydrides

The compound belongs to the class of N-benzyl pyrrole-2-carboxaldehydes for which a validated oxidative self-coupling methodology has been reported to produce 1-benzyl-1H-pyrrole-2-carboxylic anhydrides [1]. The reaction employs TBAI as catalyst and TBHP as oxidant, enabling direct conversion of the aldehyde group without requiring prior oxidation to the carboxylic acid. While the study does not report compound-specific yields for 5-benzyl-1H-pyrrole-2-carbaldehyde, the methodology was demonstrated across a series of N-benzyl pyrrole-2-carboxaldehydes, establishing the class-level reactivity that distinguishes these compounds from non-benzyl or non-formyl analogs.

Oxidative Self-Coupling
Class-level inference
TBAI/TBHP oxidative self-coupling applicable to N-benzyl pyrrole-2-carboxaldehydes
Enables direct anhydride synthesis without prior acid oxidation
Reactivity depends on N-benzyl and 2-formyl group presence
Synthetic Methodology Building Block Reactivity Pyrrole Anhydrides

5-Benzyl-1H-pyrrole-2-carbaldehyde: Application Scenarios


cGMP-Compliant Pharmaceutical Intermediate

Procurement of 5-benzyl-1H-pyrrole-2-carbaldehyde with >99% purity and full analytical certification (LCMS, GCMS, HPLC, NMR) supports pharmaceutical intermediate applications where trace impurities must be rigorously controlled. The availability of ISO 9001-compliant, pharmacopoeia-grade material makes this compound suitable for process chemistry development and early-stage API route scouting, distinguishing it from lower-purity N-benzyl alternatives.

SAR Studies with Distinct Lipophilicity and TPSA

In medicinal chemistry campaigns exploring pyrrole-based scaffolds, 5-benzyl-1H-pyrrole-2-carbaldehyde offers a computed XLogP3-AA of 2.5 and TPSA of 32.9 Ų , values that differ measurably from the 1-benzyl regioisomer (LogP 1.77, TPSA 22 Ų) [1]. Researchers investigating how subtle changes in lipophilicity and polarity affect target binding, solubility, or permeability should select this compound as a distinct chemical probe rather than assuming interchangeability with regioisomeric analogs.

Pyrrole Anhydride and Carboxamide Synthesis

The compound can serve as a starting material for the synthesis of 1-benzyl-1H-pyrrole-2-carboxylic anhydrides using a TBAI/TBHP oxidative self-coupling protocol [2]. This methodology provides direct access to anhydride derivatives without requiring prior oxidation to the carboxylic acid, offering a streamlined route for chemists developing pyrrole-containing small molecules, natural product analogs, or functional materials.

Analytical Reference Standard

With a well-defined CAS registry (68464-72-2), PubChem CID (12222914), and commercially available high-purity material backed by multiple orthogonal analytical methods , 5-benzyl-1H-pyrrole-2-carbaldehyde is suitable for use as a reference standard in HPLC, GC, LCMS, and NMR method development, as well as for quality control of synthetic batches of N-benzyl pyrrole derivatives.

Application
Selection Property
Validation Focus
Pharmaceutical intermediate procurement
High-purity, pharmacopoeia-grade supply with full analytical certification
QC analytical certification for process chemistry and early-stage route scouting
SAR and drug-likeness studies
Distinct computed lipophilicity and polar surface area vs N-1-benzyl analog
Physicochemical property distinctiveness for SAR interpretation
Pyrrole anhydride and carboxamide synthesis
N-benzyl pyrrole-2-carboxaldehyde class reactivity for oxidative self-coupling
Synthetic scope and anhydride access without prior acid stage
Analytical reference standard
Certified high-purity material with defined CAS and multi-method characterization
Method calibration, retention-time marking, and batch QC

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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